tert-Butyl ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)carbamate

Description

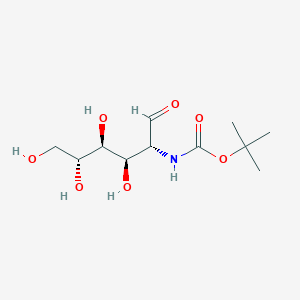

tert-Butyl ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)carbamate is a chiral carbamate derivative characterized by a hexose backbone with four hydroxyl groups and a ketone functionality. The tert-butyl carbamate group serves as a protective moiety for the amine, enhancing stability during synthetic processes. This compound is structurally related to glucosamine derivatives, which are pivotal in glycobiology and pharmaceutical research. Its stereochemistry (2R,3R,4S,5R) is critical for interactions in biological systems, such as enzyme inhibition or receptor binding.

Properties

Molecular Formula |

C11H21NO7 |

|---|---|

Molecular Weight |

279.29 g/mol |

IUPAC Name |

tert-butyl N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]carbamate |

InChI |

InChI=1S/C11H21NO7/c1-11(2,3)19-10(18)12-6(4-13)8(16)9(17)7(15)5-14/h4,6-9,14-17H,5H2,1-3H3,(H,12,18)/t6-,7+,8+,9+/m0/s1 |

InChI Key |

UVFWQBQMEQKTIY-JQCXWYLXSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C=O)C(C(C(CO)O)O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-Butyl ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)carbamate typically involves multiple steps, including protection and deprotection of functional groups, as well as selective oxidation and reduction reactions. Industrial production methods often utilize optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

tert-Butyl ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, often using reagents like halides and amines.

Scientific Research Applications

This compound has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis due to its stable tert-butyl group.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for potential therapeutic uses, including drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through pathways that involve covalent modification of active sites and alteration of protein conformation .

Comparison with Similar Compounds

Sulfated Derivatives

Sodium ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate (CAS 38899-05-7)

Potassium ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate (CAS 31284-96-5)

Carbamate Variants

tert-Butyl (3-(pyridine-2-yl)-1,2,4-oxadiazol-5-yl)methyl carbamate (5n)

tert-Butyl (((1R,2R,3R,5R)-2,3-dihydroxy-5-isopropylbicyclo[3.1.0]hexan-2-yl)methyl)carbamate (6)

Physicochemical Properties Comparison

Research Findings and Challenges

- Steric Effects : The tert-butyl group in the target compound may hinder enzymatic recognition compared to smaller sulfamate derivatives .

- Stereochemical Complexity : Multi-hydroxyl configurations require precise protection-deprotection strategies to avoid epimerization .

- Scalability : Heterocyclic variants (e.g., oxadiazoles) face challenges in large-scale purification due to polar byproducts .

Biological Activity

tert-Butyl ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

- IUPAC Name : this compound

- Molecular Formula : C₁₃H₂₅N₁O₇

Structural Characteristics

The structure features a tert-butyl group attached to a carbamate moiety and a tetrahydroxy hexanoyl fragment. This configuration may contribute to its biological properties.

Antimicrobial Activity

Recent studies have indicated that compounds similar in structure to tert-butyl carbamates exhibit significant antimicrobial properties. For instance, related carbamate derivatives have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, particularly strains resistant to conventional antibiotics .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|---|

| Compound A (similar structure) | MRSA | 0.78 - 3.125 μg/mL | Disruption of membrane potential |

| Compound B | VREfm | 1.56 μg/mL | Inhibition of cell wall synthesis |

| tert-Butyl ((2R,3R,4S,5R)... | Not yet tested | N/A | N/A |

Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxic effects of related compounds on mammalian cell lines. For example, some derivatives showed minimal cytotoxicity towards lung MCR-5 and skin BJ fibroblast cell lines while maintaining potent antibacterial activity . This selectivity is crucial for developing therapeutic agents with fewer side effects.

The proposed mechanisms for the biological activity of tert-butyl carbamates include:

- Membrane Disruption : Many carbamate derivatives induce depolarization of the bacterial cytoplasmic membrane, leading to cell death.

- Inhibition of Enzymatic Pathways : Some compounds may inhibit specific enzymes involved in bacterial cell wall synthesis or metabolic pathways.

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of a series of tert-butyl carbamates against various resistant strains. The results indicated that certain modifications in the structure significantly enhanced activity against MRSA and VRE strains. The study concluded that further structural optimization could yield more potent antibacterial agents .

Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxicity of these compounds on human cell lines. The findings demonstrated that while some compounds exhibited strong antibacterial properties, they also maintained a low cytotoxic profile against mammalian cells. This balance is essential for therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.